molecular formula C22H24N4O4 B2879142 N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide CAS No. 946355-35-7

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide

Cat. No.: B2879142
CAS No.: 946355-35-7
M. Wt: 408.458
InChI Key: WPFWKUIHOJKYHJ-UHFFFAOYSA-N
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Description

N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide is a useful research compound. Its molecular formula is C22H24N4O4 and its molecular weight is 408.458. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • The synthesis and characterization of novel aromatic polyimides involving related chemical structures have been extensively studied. These polyimides exhibit significant solubility in organic solvents and high thermal stability, which can be crucial for their applications in materials science and engineering (Butt et al., 2005).

Antiviral Activity

  • Research into pyrimidine derivatives, which share structural similarities with N-(4-((6-ethoxy-2-methylpyrimidin-4-yl)amino)phenyl)-2,3-dimethoxybenzamide, has highlighted their potential antiviral activities. These compounds have shown varying degrees of efficacy against a range of viruses, including herpes simplex virus and human immunodeficiency virus (Hocková et al., 2003), suggesting potential for development into antiviral therapeutics.

Anticancer and Anti-inflammatory Agents

  • The development and evaluation of novel pyrazolopyrimidines derivatives as potential anticancer and anti-5-lipoxygenase agents have been explored, indicating the versatility of pyrimidine derivatives in therapeutic applications (Rahmouni et al., 2016). These findings could lead to the development of new treatments for inflammation and cancer.

Molecular Modeling and Drug Development

  • Molecular modeling studies involving similar benzamide derivatives have contributed to a deeper understanding of the intermolecular interactions that influence drug activity and stability. Such research aids in the rational design of new drugs with optimized properties (Karabulut et al., 2014).

Antioxidant Properties

  • Amino-substituted benzamide derivatives have been investigated for their antioxidant properties, highlighting the potential of these compounds in combating oxidative stress and related diseases. The research points towards the strategic modification of the benzamide scaffold to enhance antioxidative features, which is crucial for developing potent antioxidants (Perin et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature .

Properties

IUPAC Name

N-[4-[(6-ethoxy-2-methylpyrimidin-4-yl)amino]phenyl]-2,3-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N4O4/c1-5-30-20-13-19(23-14(2)24-20)25-15-9-11-16(12-10-15)26-22(27)17-7-6-8-18(28-3)21(17)29-4/h6-13H,5H2,1-4H3,(H,26,27)(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPFWKUIHOJKYHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=NC(=C1)NC2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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